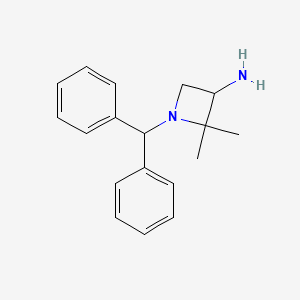

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine

説明

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine (CAS: Not explicitly provided; structurally related to compounds in , and 13) is a tertiary amine featuring an azetidine (four-membered nitrogen-containing ring) core. Its structure includes:

- Azetidine ring: A strained four-membered ring that enhances reactivity compared to larger heterocycles.

- Diphenylmethyl (benzhydryl) group: A bulky aromatic substituent that influences solubility, bioavailability, and ligand-binding capabilities.

This compound is categorized as a tertiary amine (), making it valuable in organic synthesis, catalysis, and pharmaceutical intermediates. Its structural rigidity and substituent arrangement suggest applications in drug design, particularly for central nervous system (CNS) targets, given the benzhydryl moiety’s prevalence in neuroactive compounds (e.g., armodafinil in ).

特性

IUPAC Name |

1-benzhydryl-2,2-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-18(2)16(19)13-20(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPPJJHFYIZSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine typically involves the reaction of diphenylmethylamine with 2,2-dimethylazetidine. One common method is the nucleophilic substitution reaction where diphenylmethylamine reacts with a suitable azetidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors can also enhance the efficiency of the synthesis by providing a larger surface area for the reaction to occur, thus improving heat and mass transfer.

化学反応の分析

Types of Reactions: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the diphenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: N-oxides of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine.

Reduction: Amine derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学的研究の応用

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities among azetidinamine derivatives:

Key Observations :

- Steric Effects : The 2,2-dimethyl substituents in the target compound increase steric hindrance around the azetidine ring compared to smaller groups (e.g., -NH2 in ). This may reduce nucleophilicity but enhance metabolic stability.

- Electronic Effects: Tertiary amines (e.g., ) exhibit lower basicity than primary/secondary amines, favoring applications in non-polar environments.

- Solubility : Hydrochloride salts () improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical Properties

- Lipophilicity : The 2,2-dimethyl and benzhydryl groups increase logP values, favoring blood-brain barrier penetration.

- Stability : Strained azetidine rings are prone to ring-opening under acidic conditions, but dimethyl substituents may mitigate this via steric protection.

Research Findings and Challenges

- Structure-Activity Relationships (SAR): Substitution at the azetidine 3-position (e.g., -NH2 vs. -NMe2) significantly impacts bioactivity.

- Synthetic Challenges : Achieving regioselectivity in azetidine functionalization remains difficult due to ring strain. Advanced techniques like transition-metal catalysis () are often required.

- Toxicity : Tertiary amines with bulky groups (e.g., benzhydryl) may exhibit off-target effects, necessitating rigorous safety profiling ().

生物活性

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine, also known as 1-benzhydryl-2,2-dimethylazetidin-3-amine, is a nitrogen-containing heterocyclic compound notable for its unique azetidine structure. Its molecular formula is C18H22N2, with a molecular weight of approximately 266.39 g/mol. This compound has garnered attention in various fields due to its potential biological activities and mechanisms of action.

Chemical Structure and Properties

The compound features a four-membered nitrogen-containing ring and is characterized by the presence of two phenyl groups attached to a diphenylmethyl moiety. This structural configuration contributes to its distinctive chemical properties and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.39 g/mol |

| IUPAC Name | 1-benzhydryl-2,2-dimethylazetidin-3-amine |

Biological Activity

Research indicates that 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : Preliminary data suggest that this compound may induce cytotoxicity in certain cancer cell lines, indicating potential applications in oncology.

- Mechanisms of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets, potentially altering enzyme activities and cellular pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various azetidine derivatives, including 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine, demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 15–30 µg/mL.

- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of approximately 20 µM and 25 µM respectively, indicating moderate cytotoxic effects. Further studies are needed to elucidate the underlying mechanisms.

- Mechanistic Studies : Research involving isotopic labeling has been employed to trace reaction pathways involving this compound. These studies aim to identify specific interactions with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand its unique properties, comparisons can be made with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzhydryl-N,N-dimethylazetidin-3-amine | Contains dimethyl groups on nitrogen | Enhanced solubility due to additional methyl groups |

| 1-(Diphenylmethyl)-N-methylazetidin-3-amine | Methyl group instead of dimethyl | Potentially different pharmacological properties |

| 1-Benzhydrylazetidine | Lacks additional methyl groups | Simpler structure may lead to different reactivity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(diphenylmethyl)-2,2-dimethylazetidin-3-amine, and how can competing side reactions be minimized?

- Methodology : Multi-step synthesis involving azetidine ring formation and selective functionalization. For example, azetidin-3-one intermediates (e.g., 3-chloro-4-aryl-1-substituted azetidin-2-one derivatives) can be synthesized via cyclization reactions, followed by amine group introduction . To minimize side reactions (e.g., ring-opening), use low-temperature conditions (<0°C) and sterically hindered bases (e.g., DIPEA) to control regioselectivity .

- Key Considerations : Monitor reaction progress via LC-MS to detect intermediates and optimize stoichiometry of diphenylmethylating agents.

Q. How can the purity of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-amine be validated, and what analytical techniques are recommended?

- Methodology : Employ orthogonal techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.

- NMR : Confirm structural integrity via H and C NMR, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and diphenylmethyl aromatic signals (δ 7.2–7.4 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 307.2) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous and organic media?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the diphenylmethyl group’s hydrophobicity .

- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the azetidine ring. Avoid prolonged exposure to light, as the diphenylmethyl group may undergo photodegradation .

Advanced Research Questions

Q. How does the diphenylmethyl substituent influence the compound’s pharmacological activity, particularly in receptor binding studies?

- Methodology : Compare binding affinities of derivatives using radioligand assays. For example, 1-(diphenylmethyl)piperazine analogs show moderate affinity for serotonin 5-HT receptors (K = 21–2584 nM), suggesting the diphenylmethyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between the diphenylmethyl group and hydrophobic receptor subpockets.

Q. What experimental design principles (e.g., factorial design) are optimal for optimizing reaction yields in azetidine synthesis?

- Methodology : Apply a 2 factorial design to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Temperature (25°C vs. –20°C), base (DIPEA vs. KCO), solvent (THF vs. DCM).

- Response Variables : Yield, purity, reaction time.

Q. How can structural analogs of this compound be developed to study structure-activity relationships (SAR) in neurological targets?

- Strategy : Synthesize derivatives with variations in:

- Azetidine substituents : Replace 2,2-dimethyl groups with cycloalkyl or heteroaryl groups.

- Diphenylmethyl modifications : Introduce electron-withdrawing groups (e.g., –CF) to modulate lipophilicity.

Q. What are the challenges in detecting and quantifying trace impurities (e.g., azetidine ring-opened byproducts) in this compound?

- Analytical Challenges : Impurities like 3-amino-1-(diphenylmethyl)azetidine-N-oxide may co-elute with the target compound under standard HPLC conditions.

- Solution : Use HILIC (Hydrophilic Interaction Chromatography) with a zwitterionic stationary phase to resolve polar impurities. Confirm identities via HRMS/MS fragmentation patterns .

Data Contradiction Analysis

Q. Discrepancies in reported binding affinities for diphenylmethyl-containing compounds: How to resolve?

- Hypothesis : Variations in assay conditions (e.g., buffer pH, radioligand concentration) or compound purity may explain discrepancies.

- Resolution : Re-test the compound under standardized conditions (e.g., 5-HT receptor assay with [H]ketanserin) and cross-validate using orthogonal methods (e.g., functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。